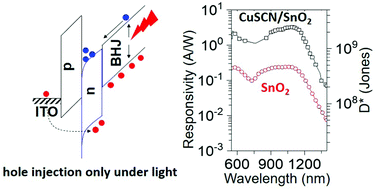Heterojunction bilayers serving as a charge transporting interlayer reduce the dark current and enhance photomultiplication in organic shortwave infrared photodetectors
Materials Horizons Pub Date: 2022-05-25 DOI: 10.1039/D2MH00479H
Abstract
Previous approaches to induce photomultiplication in organic diodes have increased the photosignal but lacked control over reducing background noise. This work presents a new interlayer design based on a heterojunction bilayer that concurrently enables photomultiplication and suppresses the dark current in organic shortwave infrared detectors to improve the overall detectivity. The heterojunction bilayer consists of a hole-transporting material copper thiocyanate and an electron-transporting material tin oxide, and this combination offers the ability to block charge injection in the dark. Under illumination, the bilayer promotes trap-assisted photomultiplication by lowering the tunneling barrier and amplifying the photocurrent through the injection of multiple carriers per absorbed photon. Upon incorporating the heterojunction interlayer in photodiodes and upconversion imagers, the devices achieve an external quantum efficiency up to 560% and a detectivity of 3.5 × 109 Jones. The upconversion efficiency of the imager doubles with a 1.7 fold improvement in contrast compared to the imager without the heterojunction interlayer. The new interlayer design is generalizable to work with different organic semiconductors, making it attractive and easy to integrate with emerging organic infrared systems.


Recommended Literature
- [1] The effects of overhang placement and multivalency on cell labeling by DNA origami†
- [2] Impact of metastable defect structures on carrier recombination in solar cells†
- [3] Snowballs, quantum solvation and coordination: lead ions inside small helium droplets
- [4] The evaluation of the chemical quality and UV overall components dissolution consistency of Flos Chrysanthemi Indici preparation†
- [5] Calcium phosphate-based materials of natural origin showing photocatalytic activity†
- [6] Black-phosphorus crystal growth model deduced from the product distribution state under different process factors†
- [7] Improvement of the catalytic stability of molybdenum carbide via encapsulation within carbon nanotubes in dry methane reforming†
- [8] Recent progress in selenite and tellurite based SHG materials
- [9] Geometrical stabilities and electronic properties of Sin (n = 12–20) clusters with rare earth holmium impurity: a density functional investigation†
- [10] Synthesis, modular composition, and electrochemical properties of lamellar iron sulfides†










